![molecular formula C7H8ClN3O3 B2913326 Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)- (9CI) CAS No. 151112-05-9](/img/structure/B2913326.png)
Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)- (9CI)
Overview
Description
This compound is a fused bicyclic heterocycle featuring an imidazole ring fused to a pyrimidine ring at the [1,5-c] position. The tetrahydro-pyrimidine moiety introduces partial saturation, reducing aromaticity and enhancing conformational flexibility. The carboxylic acid group at the 7-position and the (S)-configuration contribute to its stereochemical specificity, while the monohydrochloride salt improves solubility and stability for pharmaceutical applications. Its molecular formula is approximately C₈H₉ClN₃O₃ (molecular weight ~229.63 g/mol when accounting for the hydrochloride) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)- typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient synthetic routes and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazo[1,5-c]pyrimidine derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents onto the imidazo[1,5-c]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of solvents like ethanol or dichloromethane and may require heating or cooling to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-c]pyrimidine derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents introduced.
Scientific Research Applications
Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)- involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of enzymes involved in key biological processes, such as kinases and proteases . The compound’s ability to modulate these targets can lead to the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Imidazo-Pyrimidine Family
a. (S)-Methyl 5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylate
- Molecular Formula : C₈H₉N₃O₃
- Molecular Weight : 195.18 g/mol
- Key Differences : Replaces the carboxylic acid with a methyl ester, eliminating ionic character. This reduces water solubility compared to the hydrochloride salt of the target compound. The ester derivative is often used as an intermediate in synthesis .
b. 5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic Acid Methyl Ester
- Synthesis : Derived from L-histidine methylester and imidazole-2-carboxaldehyde (Im2CO), highlighting the role of histidine derivatives in constructing the imidazo-pyrimidine core .
c. 7-Chloro-N-propylimidazo[1,2-a]pyrimidin-5-amine
- Molecular Formula : C₉H₁₂ClN₅
- Molecular Weight : 231.68 g/mol
- The [1,2-a] fusion alters ring electronics compared to the [1,5-c] system in the target compound .
Heterocyclic Isomers and Fused Systems
a. Imidazo[1,2-b]pyridazines
- Structural Features : Shared nitrogen atom between imidazole and pyridazine rings.
- Pharmacological Relevance : Widely explored for kinase inhibition (e.g., JAK2, ALK) due to planar aromatic systems. Transition-metal-catalyzed syntheses (e.g., Pd/Cu) are common, unlike the target compound’s histidine-based route .
b. Imidazo[4,5-c]quinoline-4-amine
- Structural Features: Fused quinoline-imidazole system with an amine substituent.
- The target compound’s tetrahydro-pyrimidine and carboxylic acid groups offer distinct solubility and targeting profiles .
Thione Derivatives
a. 8,9,10,11-Tetrahydro[1]benzothieno[3,2-e]imidazo[1,5-c]pyrimidine-5(6H)-thiones
- Synthesis : Derived from 2-isothiocyanato-tetrahydrobenzothiophene carbonitriles and hydrazides. The thione group enhances metal-binding capacity, differing from the carboxylic acid’s ionic interactions .
Physicochemical and Pharmacological Comparisons
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis via histidine derivatives (e.g., L-histidine methylester) is less common than transition-metal-catalyzed routes used for imidazo[1,2-b]pyridazines .
- Solubility Advantage: The monohydrochloride salt significantly enhances aqueous solubility compared to neutral esters or thione derivatives, making it preferable for drug formulation .
- Pharmacological Potential: While imidazo[1,2-b]pyridazines dominate kinase inhibitor research, the target compound’s tetrahydro-pyrimidine core and carboxylic acid group may offer unique interactions with targets like G-protein-coupled receptors (GPCRs) or ion channels .
Biological Activity
Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)-(9CI) is a heterocyclic compound characterized by its unique fused imidazole and pyrimidine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : Approximately 221.73 g/mol
- IUPAC Name : (S)-5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid hydrochloride
The presence of functional groups such as a carboxylic acid and an oxo group contributes to its reactivity and biological activity.
Anti-inflammatory Activity
Research indicates that Imidazo[1,5-c]pyrimidine derivatives exhibit significant anti-inflammatory effects. In experimental models, the compound has shown:
- Mechanism : Inhibition of pro-inflammatory cytokines and mediators such as prostaglandins.
- Results : Reduced paw swelling in animal models and lower levels of inflammatory markers in serum samples.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Notable findings include:
- In vitro Studies : Demonstrated effectiveness against both gram-positive and gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Values ranging from 0.03 to 5.0 μM against specific bacterial strains were reported .
Anticancer Potential
The anticancer properties of Imidazo[1,5-c]pyrimidine derivatives are under investigation. Key observations include:
- Cell Proliferation : The compound may inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.
- Apoptosis Induction : Evidence suggests that it can induce apoptosis in various cancer cell lines through modulation of signaling pathways associated with survival and death.
The biological activities of Imidazo[1,5-c]pyrimidine derivatives are attributed to their interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for DNA replication and protein synthesis.
- Receptor Modulation : It can interact with receptors involved in inflammatory responses and cancer progression.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
5-Oxo-4H-pyrido[3,2-e]pyrimidine-6-carboxylic acid | Pyrido ring fused with pyrimidine | Antiviral properties | Different ring fusion |
4-Oxo-2-thioxoimidazolidin-3-carboxylic acid | Imidazolidin ring system | Antimicrobial activity | Thio group presence |
2-Amino-4(3H)-quinazolinone | Quinazoline structure | Anticancer activity | Different nitrogen placement |
This table illustrates the diversity within heterocyclic compounds while highlighting the unique features of Imidazo[1,5-c]pyrimidine derivatives that may confer distinct biological activities.
Case Studies
Several case studies have documented the efficacy of Imidazo[1,5-c]pyrimidine derivatives:
- Anti-inflammatory Study : A study involving the administration of the compound in a rat model showed a significant reduction in paw edema compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
- Antimicrobial Efficacy : In vitro testing against Mycobacterium tuberculosis demonstrated promising results with MIC values significantly lower than those observed for standard antibiotics.
- Cancer Cell Line Testing : The compound was tested on MCF-7 breast cancer cells and exhibited a dose-dependent decrease in cell viability, indicating potential for further development as an anticancer agent.
Properties
IUPAC Name |
(7S)-5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3.ClH/c11-6(12)5-1-4-2-8-3-10(4)7(13)9-5;/h2-3,5H,1H2,(H,9,13)(H,11,12);1H/t5-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCNDUDBMDLVMR-JEDNCBNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N2C1=CN=C2)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)N2C1=CN=C2)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151112-05-9 | |
Record name | (7S)-5-oxo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidine-7-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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